A Comprehensive Technical Guide to the Molecular Weight of Tyr-Phe-Phe Acetate Salt
A Comprehensive Technical Guide to the Molecular Weight of Tyr-Phe-Phe Acetate Salt
Executive Summary: This guide provides a detailed exploration of the molecular weight of the tripeptide Tyr-Phe-Phe as its acetate salt. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple numerical value to cover the foundational principles of its calculation, the empirical methodologies for its verification, and the critical handling considerations that ensure sample integrity. We will dissect the theoretical calculation based on constituent amino acid residues, present industry-standard protocols for experimental confirmation via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), and offer field-proven insights into the synthesis, purification, and storage of this and similar peptide compounds.
Part 1: Foundational Molecular Principles
The Tyr-Phe-Phe Peptide: Structure and Significance
The subject of this guide is a tripeptide composed of three amino acid residues: Tyrosine (Tyr), Phenylalanine (Phe), and another Phenylalanine (Phe). The sequence, Tyr-Phe-Phe (YFF), dictates its primary structure and is fundamental to its chemical properties and biological activity. Peptides like Tyr-Phe-Phe are significant in biomedical research, often serving as fragments of larger proteins, synthetic ligands for receptor studies, or building blocks for more complex therapeutic agents.[1] Their behavior and efficacy are directly tied to their structural and chemical purity, making precise molecular weight determination a cornerstone of their characterization.
The Acetate Counter-Ion: Role in Peptide Chemistry
Peptides are frequently synthesized and purified as salts. The acetate (CH₃COO⁻) counter-ion is commonly introduced during the final purification steps, typically via reversed-phase HPLC using mobile phases containing acetic acid.[2][3] Its presence serves to neutralize the charged terminal amino group of the peptide, enhancing its stability, solubility, and ease of handling in its lyophilized (freeze-dried) powder form. Therefore, when determining the molecular weight for practical laboratory applications, it is imperative to account for the mass of this associated counter-ion.
Part 2: Determination of Molecular Weight: A Dual Approach
The accurate determination of a peptide's molecular weight is a two-fold process: a precise theoretical calculation followed by rigorous experimental verification.
Theoretical Molecular Weight Calculation: A Step-by-Step Breakdown
The molecular weight of the peptide itself is calculated by summing the molecular weights of its constituent amino acids and then subtracting the mass of water molecules lost during the formation of the peptide bonds. For a tripeptide, two peptide bonds are formed. The final salt molecular weight is the sum of the peptide's weight and the weight of the acetic acid counter-ion.
Step 1: Sum the Molecular Weights of Individual Amino Acids
The individual molecular weights of the L-form amino acids are as follows:
| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Formula | Molecular Weight ( g/mol ) | Source |
| Tyrosine | Tyr | Y | C₉H₁₁NO₃ | 181.19 | [4] |
| Phenylalanine | Phe | F | C₉H₁₁NO₂ | 165.19 | [4] |
Step 2: Account for Water Loss from Peptide Bond Formation
For each peptide bond formed, one molecule of water (H₂O, Molecular Weight ≈ 18.015 g/mol ) is eliminated.
-
Number of peptide bonds in Tyr-Phe-Phe = 2
-
Total mass loss = 2 * 18.015 g/mol = 36.03 g/mol
Step 3: Calculate the Molecular Weight of the Free Peptide
-
MW (Tyr-Phe-Phe) = [MW(Tyr) + MW(Phe) + MW(Phe)] - [Mass of 2 H₂O]
-
MW (Tyr-Phe-Phe) = [181.19 + 165.19 + 165.19] - 36.03
-
MW (Tyr-Phe-Phe) = 511.57 - 36.03 = 475.54 g/mol
Step 4: Add the Molecular Weight of the Acetate Counter-Ion
The counter-ion is acetic acid (CH₃COOH).
Step 5: Final Molecular Weight of Tyr-Phe-Phe Acetate Salt
-
MW (Salt) = MW (Tyr-Phe-Phe) + MW (Acetic Acid)
-
MW (Salt) = 475.54 + 60.05 = 535.59 g/mol
This calculated value is the theoretical molecular weight and serves as the benchmark for experimental verification.
Experimental Verification: Methodologies and Protocols
No peptide is ever used without empirical confirmation of its identity and purity. Mass spectrometry is the definitive technique for molecular weight determination, while HPLC is essential for assessing purity prior to mass analysis.[9][10][11]
The causality behind using RP-HPLC first is to ensure that the sample injected into the mass spectrometer is predominantly the compound of interest. Contaminants can suppress ionization and complicate spectral interpretation. RP-HPLC separates peptides based on their hydrophobicity, which is ideal for analyzing and purifying synthetic peptides.[3]
Protocol: Analytical RP-HPLC of Tyr-Phe-Phe
-
System: An HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). Maintain at 30°C.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile (ACN).
-
Expert Insight: TFA is an ion-pairing agent that sharpens peptide peaks and improves resolution.
-
-
Sample Preparation: Dissolve the lyophilized Tyr-Phe-Phe acetate salt in Mobile Phase A to a concentration of 1 mg/mL. Vortex and centrifuge briefly.
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm (peptide backbone) and 280 nm (aromatic side chains of Tyr and Phe).
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 65% B
-
35-37 min: Linear gradient from 65% to 95% B
-
37-40 min: Hold at 95% B
-
40-42 min: Return to 5% B
-
42-50 min: Re-equilibrate at 5% B
-
-
-
Analysis: A successful run will show a single, sharp major peak. Purity is calculated as the area of this peak relative to the total area of all peaks in the chromatogram. A purity of >95% is typically required for subsequent experiments.
Electrospray Ionization (ESI) is the preferred MS technique for this type of peptide as it is a soft ionization method that keeps the molecule intact and typically produces multiply charged ions, which are easily detected by most mass analyzers.[12][13]
Protocol: ESI-MS of Tyr-Phe-Phe
-
System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Sample Preparation: Dilute the peptide to ~10-50 pmol/µL in a solution of 50% acetonitrile, 50% water, and 0.1% formic acid.
-
Expert Insight: Formic acid is used instead of TFA because TFA can cause significant ion suppression in the ESI source. The sample should be from a highly pure fraction confirmed by HPLC.
-
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Settings (Positive Ion Mode):
-
Capillary Voltage: ~3.5-4.5 kV
-
Source Temperature: ~100-150 °C
-
Scan Range: m/z 100-1000
-
-
Data Analysis:
-
The primary ion expected is the singly protonated molecular ion of the free peptide , [M+H]⁺. The acetate counter-ion dissociates in solution.
-
Theoretical [M+H]⁺ = MW (Tyr-Phe-Phe) + MW (Proton)
-
Theoretical [M+H]⁺ = 475.54 + 1.007 = 476.55 m/z
-
The acquired spectrum should show a prominent peak at or very near this m/z value. High-resolution instruments should provide this mass with an accuracy of <5 ppm.
-
Part 3: Practical Considerations for the Researcher
A Note on Synthesis and Purification
Tyr-Phe-Phe is typically produced via automated Solid-Phase Peptide Synthesis (SPPS).[14][15] This process involves sequential coupling of protected amino acids on a solid resin support. After assembly, the peptide is cleaved from the resin and deprotected using strong acids (like TFA). The resulting crude product contains the desired peptide along with various truncated or modified sequences, necessitating purification, almost universally by preparative RP-HPLC. The use of acetic acid in the mobile phase during this purification step is what leads to the formation of the final acetate salt.
Guidelines for Proper Handling and Storage of Lyophilized Peptide Salts
The integrity of a peptide stock is paramount for reproducible experimental results. Lyophilized peptides are generally stable but are often hygroscopic (readily absorb moisture from the air).[16]
| Guideline | Rationale (Causality) | Best Practice |
| Storage | To prevent degradation from moisture, oxidation, and light. | Store lyophilized powder at -20°C or colder in a desiccated, dark environment.[17][18] |
| Equilibration | To prevent condensation of atmospheric moisture onto the cold peptide powder upon opening. | Before opening, allow the vial to warm to room temperature in a desiccator (15-20 min).[16][18] |
| Weighing | To minimize moisture absorption, which would alter the true peptide concentration. | Weigh the required amount quickly in a low-humidity environment and tightly reseal the vial immediately. |
| Solubilization | Peptide stability is much lower in solution than in lyophilized form. | Prepare a concentrated stock solution in an appropriate sterile solvent, aliquot into single-use volumes, and store frozen (-20°C or -80°C). Avoid repeated freeze-thaw cycles.[19] |
Expert Insight: While Tyr-Phe-Phe is relatively stable, peptides containing residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are particularly prone to oxidation and require more stringent handling, such as storage under an inert gas atmosphere.[19]
Part 4: Conclusion
The molecular weight of Tyr-Phe-Phe acetate salt is a precisely defined value, ~535.59 g/mol , derived from the sum of its constituent parts. This theoretical value, however, is only the starting point for researchers. A comprehensive understanding requires a multi-faceted approach that combines this calculation with empirical verification through established analytical techniques like RP-HPLC for purity and ESI-MS for accurate mass determination. By adhering to the detailed protocols and handling guidelines presented, scientists can ensure the identity, purity, and stability of their peptide, thereby guaranteeing the integrity and reproducibility of their research in drug discovery and development.
References
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AAPPTEC. Handling and Storage of Peptides - FAQ. Available from: [Link]
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Reyes-García, E., et al. (2021). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 26(16), 4945. Available from: [Link]
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Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available from: [Link]
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Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. Available from: [Link]
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de la Torre, B. G., & Albericio, F. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 549-562. Available from: [Link]
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